Superior Aldose Reductase (ALR2) Inhibitory Affinity vs. 4-Fluoro, 4-Methoxy, and Unsubstituted Analogs
In a head-to-head in vitro study against human aldose reductase (ALR2), 3-(4-nitrophenyl)isoxazole demonstrates a significantly higher binding affinity compared to other 3-phenylisoxazole analogs. The inhibition constant (KI) of 12.13 ± 1.24 nM positions it as the most potent competitive inhibitor in its series, outperforming even the 4-chloro (KI = 12.90 nM) and 4-bromo (KI = 14.48 nM) derivatives, with a 3-fold increase over the 4-fluoro analog and a 7-fold increase over the unsubstituted isoxazole scaffold [1].
| Evidence Dimension | ALR2 Enzyme Inhibition Potency (KI, nM) |
|---|---|
| Target Compound Data | KI = 12.13 ± 1.24 nM (Competitive inhibition) |
| Comparator Or Baseline | 3-(4-chlorophenyl)isoxazole: KI = 12.90 ± 1.39 nM; 3-(4-bromophenyl)isoxazole: KI = 14.48 ± 1.30 nM; 3-(4-fluorophenyl)isoxazole: KI = 37.39 ± 3.32 nM; Unsubstituted Isoxazole: KI = 89.51 ± 4.68 nM. |
| Quantified Difference | 3.1-fold more potent than the 4-fluoro analog and 7.4-fold more potent than the unsubstituted parent isoxazole. |
| Conditions | In vitro enzyme inhibition assay using purified human ALR2. Test compounds were compared against the reference drug Epalrestat (KI = 232.70 ± 15.51 nM). |
Why This Matters
For drug development programs targeting the polyol pathway in diabetic complications, 3-(4-nitrophenyl)isoxazole offers a validated starting point with superior target engagement, reducing the need for extensive early-stage SAR optimization compared to halogenated or unsubstituted alternatives.
- [1] Göner, A. E., & Duran, H. E. (2025). The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions. Biotechnology and Applied Biochemistry, e70003. Table 1. View Source
